molecular formula C14H15N3O4 B5177947 4-(2-methoxyethyl)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione

4-(2-methoxyethyl)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione

カタログ番号: B5177947
分子量: 289.29 g/mol
InChIキー: KOEWVZHKFZCBFW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(2-Methoxyethyl)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione is a heterocyclic compound featuring a pyrimido-isoquinoline core substituted with a 2-methoxyethyl group at position 2. The 2-methoxyethyl substituent likely enhances solubility and pharmacokinetic properties compared to simpler alkyl or aryl analogs, making it a candidate for optimization in drug discovery .

特性

IUPAC Name

4-(2-methoxyethyl)-9,10-dihydro-8H-pyrimido[4,5-c]isoquinoline-1,3,7-trione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O4/c1-21-6-5-17-12-11(13(19)16-14(17)20)8-3-2-4-10(18)9(8)7-15-12/h7H,2-6H2,1H3,(H,16,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOEWVZHKFZCBFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=NC=C3C(=C2C(=O)NC1=O)CCCC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

4-(2-methoxyethyl)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione is a complex organic compound belonging to the isoquinoline family. It possesses a unique structure that integrates a pyrimidine ring with an isoquinoline skeleton. This compound has garnered attention for its potential biological activities, including anticancer and antimicrobial properties.

Chemical Structure and Properties

The molecular formula of the compound is C₁₈H₁₉N₃O₅, indicating a high degree of complexity. The presence of methoxy groups enhances its solubility and potential reactivity. The structural features contribute to its biological activity by allowing interactions with various biological targets.

Anticancer Properties

Research indicates that compounds similar to 4-(2-methoxyethyl)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione exhibit significant anticancer activity. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines:

Cancer Type Cell Line Effect EC50 (μM)
Breast CancerMCF-7Growth inhibition< 25
Colon CancerHT-29Induction of apoptosis< 25
Lung CancerA549Cell cycle arrest< 25

The mechanism by which this compound exerts its anticancer effects is believed to involve multiple pathways including the inhibition of cell proliferation and induction of apoptosis through mitochondrial perturbation and reactive oxygen species (ROS) generation .

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against a range of bacterial and fungal pathogens. Preliminary studies suggest that it disrupts microbial cell membranes:

Microorganism Type Effect Minimum Inhibitory Concentration (MIC) (μg/mL)
Staphylococcus aureusBacteriaGrowth inhibition15
Escherichia coliBacteriaGrowth inhibition20
Candida albicansFungiGrowth inhibition10

The exact mechanisms are still under investigation but may involve interference with cell membrane integrity and function .

Case Studies

  • Anticancer Efficacy in Breast Cancer Models
    • A study conducted on MCF-7 cells demonstrated that treatment with the compound resulted in a significant reduction in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells after treatment with concentrations above 10 μM.
  • Antimicrobial Activity Against Fungal Infections
    • Another study evaluated the efficacy of this compound against Candida albicans. The results showed that at concentrations as low as 10 μg/mL, the compound effectively inhibited fungal growth, suggesting potential for therapeutic applications in treating fungal infections .

類似化合物との比較

Table 1: Key Structural and Bioactivity Comparisons

Compound Name / ID Substituents Molecular Weight (g/mol) Key Bioactivity (MIC, µg/mL) Reference
Target Compound 4-(2-Methoxyethyl) 365.39* Not reported (structural analog data used)
Compound 28 () 2,4-Dimethyl 354.35 0.5–64 (vs. Gram-positive bacteria); 2× potency of vancomycin vs. MRSA
Compound 43 () 8-(4-Methoxyphenylthio) 424.10 Antimicrobial activity (specific MIC not provided)
4-(4-Methoxyphenyl)-Analog () 4-(4-Methoxyphenyl) 371.41 No explicit MIC; structural analog
9-(3-Chlorophenyl)-Analog () 9-(3-Chlorophenyl) 369.80 Anti-infection activity (mechanistic)

*Molecular weight inferred from and .

Key Observations :

  • This modification may enhance membrane permeability and reduce toxicity .
  • Bioactivity Trends : Methyl-substituted derivatives (e.g., Compound 28) exhibit potent Gram-positive activity (MIC 0.5 µg/mL), while thioaryl analogs (e.g., Compound 43) show moderate activity, suggesting electron-withdrawing groups may reduce efficacy .

Ring System and Electronic Effects

Pyrimidoisoquinoline derivatives vary in oxidation states and ring saturation:

  • Tetraone vs. Trione Systems: The target compound’s trione system (three ketone groups) differs from tetraone analogs (e.g., 2,4,6-trimethylpyrimido[4,5-c]isoquinoline-1,3,7,10-tetraone in ). Reduced ketone count may balance redox activity and solubility, critical for avoiding off-target effects .
  • Ring Saturation: Dihydro (partial saturation) in the target compound vs. Dihydro derivatives often exhibit better solubility and metabolic stability .

Mechanistic and Pharmacodynamic Insights

  • Antimicrobial Action: Pyrimidoisoquinolines likely target bacterial topoisomerases or disrupt membrane integrity. Compound 28’s MRSA potency (2× vancomycin) correlates with enhanced lipophilicity from methyl groups, whereas the target compound’s methoxyethyl group may favor target-specific binding over nonspecific membrane disruption .
  • Anticancer Potential: highlights that pyrimido[4,5-c]isoquinoline derivatives (e.g., ring system 4b) show moderate anticancer activity, but phenylamino-substituted analogs (e.g., 4c) are more potent. The target compound’s trione system may offer a unique redox profile for selective cytotoxicity .

Physicochemical Properties

Table 2: Physical Properties of Selected Analogs

Compound Name / ID Melting Point (°C) Spectral Data (IR/NMR) Reference
Target Compound Not reported Not available
Compound 43 () 198.0–199.0 1H-NMR δ 7.43 (d, 2H), 3.86 (OCH3)
Compound 18 () 284 IR: 1775, 1708 cm⁻¹ (C=O)
Compound 4i () >300 (dec.) IR: 1681, 1646 cm⁻¹ (C=O)

Analysis :

  • Higher melting points (e.g., >300°C in ) correlate with increased aromaticity and hydrogen bonding. The target compound’s methoxyethyl group may lower melting points compared to methyl analogs, improving formulation flexibility .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。